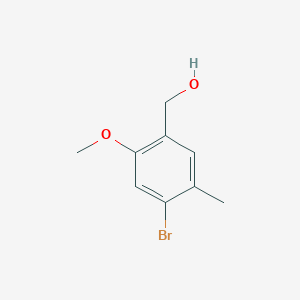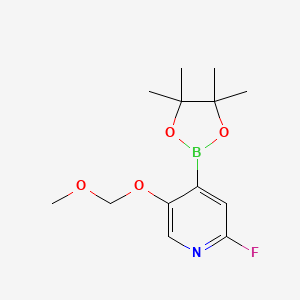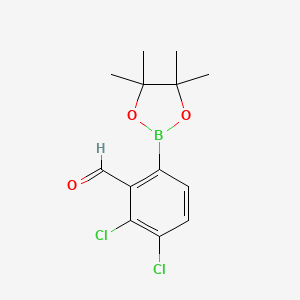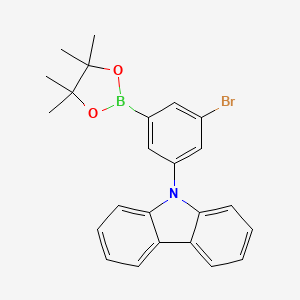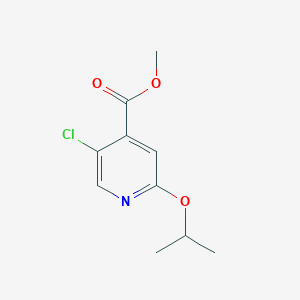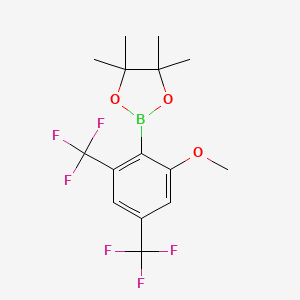
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester (2M4TFPBPE) is a boronic acid pinacol ester that is used in a variety of scientific research applications. It is a versatile reagent that can be used as a catalyst, a ligand, or a reagent for the synthesis of organic compounds. 2M4TFPBPE has a wide range of applications in the field of organic synthesis and can be used for the synthesis of a variety of compounds.
Applications De Recherche Scientifique
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester is a versatile reagent that can be used in a variety of scientific research applications. It can be used as a catalyst for organic synthesis, as a ligand for the synthesis of organic compounds, and as a reagent for the synthesis of organic compounds. It can also be used as a protecting group for the synthesis of peptides and proteins. Additionally, this compound can be used in the synthesis of small molecules, such as pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of this compound is its role as a reagent in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
For instance, the compound’s stability at room temperature suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For instance, the compound is stable at room temperature , and its rate of reaction can be considerably accelerated at physiological pH .
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is relatively easy to synthesize. Additionally, it is a versatile reagent that can be used in a variety of scientific research applications. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable reagent and can decompose over time. Additionally, it is sensitive to light, heat, and moisture and should be stored in an inert atmosphere.
Orientations Futures
The future directions for 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester research include further exploration of its biochemical and physiological effects, as well as its potential use in the development of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of peptides and proteins. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of small molecules, such as pharmaceuticals and agrochemicals. Finally, further research could be conducted to explore the potential applications of this compound in the synthesis of polymers and other materials.
Méthodes De Synthèse
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester can be synthesized from the reaction of 2-methoxy-4,6-difluorophenylboronic acid and pinacol ester. The reaction is carried out in an inert atmosphere, such as nitrogen, and the temperature of the reaction is typically between 0 and 50 degrees Celsius. The reaction is typically carried out in an aqueous solution, and the pH of the reaction should be adjusted to a range of 7 to 10. The reaction is typically complete within 24 hours.
Propriétés
IUPAC Name |
2-[2-methoxy-4,6-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF6O3/c1-12(2)13(3,4)25-16(24-12)11-9(15(20,21)22)6-8(14(17,18)19)7-10(11)23-5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXCNGRGMUVGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OC)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)



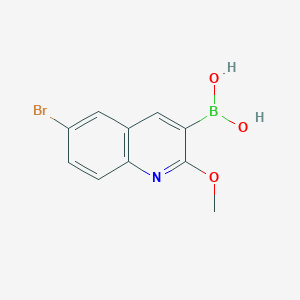
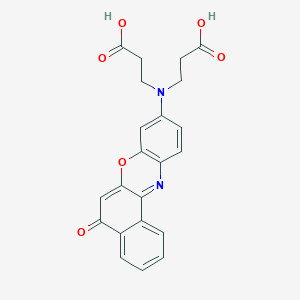
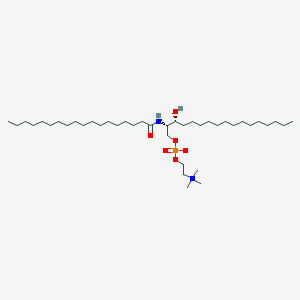
![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)

